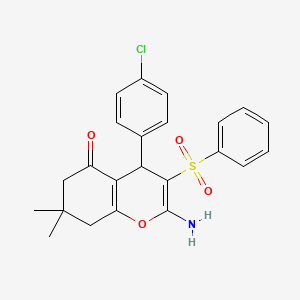

![molecular formula C28H25N3O6S B2518637 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893299-62-2](/img/structure/B2518637.png)

2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

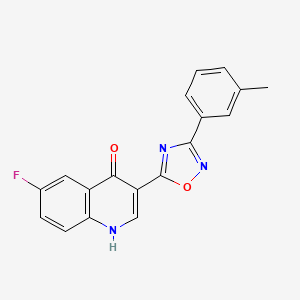

The compound of interest, 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide, is a derivative of 2-amino-4H-pyrans, which are synthesized through multicomponent reactions involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, arylcarbaldehydes, and active methylene nitriles . These compounds are of interest due to their potential pharmacological properties and the versatility of their synthesis.

Synthesis Analysis

The synthesis of related 2-amino-4H-pyrans involves a three-component interaction that can lead to either the target 2-amino-4H-pyrans or to stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), which are new products from such interactions . The formation of these salts is reversible, and their interaction with active methylene nitriles can lead to the formation of the desired 2-amino-4H-pyrans. The mechanism of this synthesis has been extended and adjusted to include the bis-adducts formation stage, allowing for controlled reaction selectivity .

Molecular Structure Analysis

While the specific molecular structure of the compound is not detailed in the provided papers, related compounds exhibit interesting structural features. For example, the asymmetric unit of a related co-crystal has atoms of the fused-ring system and those of the amino, cyano, and dimethoxyphenyl substituents overlapped, with the fused-ring system being buckled due to the ethylene linkage . The dimethoxyphenyl substituent is twisted relative to the amino- and cyano-bearing aromatic ring .

Chemical Reactions Analysis

The related compounds synthesized can undergo various reactions. For instance, a similar compound, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, was reacted with a range of reagents to yield new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . These reactions demonstrate the reactivity and potential for further functionalization of the core structure of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystal structure of a related compound was determined to be monoclinic with specific cell dimensions, and the crystal's properties such as density and reflection were measured . These properties are crucial for understanding the behavior of these compounds under various conditions and for their potential application in material science or pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Evaluation

This compound and its derivatives are synthesized through a multi-step reaction, involving the formation of 2,1-benzothiazine dioxides, followed by a multicomponent reaction with malononitrile and substituted benzaldehydes. These synthesized compounds have been evaluated as selective inhibitors of monoamine oxidase A and B, with some showing dual inhibitory activity. The inhibitory properties of these compounds make them potential targets for further research in pharmacology and neuroscience (Ahmad et al., 2019).

Heterocyclic Chemistry

The compound is a part of broader research in heterocyclic chemistry, focusing on the synthesis and properties of new functionalized 2-benzazepines and related compounds. This research extends to studying keto-enol tautomerism and reactions with hydrazines, contributing to the understanding of chemical properties and potential applications of these compounds in various scientific fields (Kostyrko et al., 2006).

Applications in Catalysis and Combinatorial Chemistry

In the realm of green chemistry, derivatives of this compound have been developed in a catalyst-free combinatorial library. This approach highlights the importance of these compounds in the development of environmentally friendly synthetic methods and their potential application in creating diverse chemical libraries for various research purposes (Kumaravel & Vasuki, 2009).

Structural Analysis and Reaction Mechanisms

The structural analysis of these compounds, especially through X-ray crystallography, and the study of their reaction mechanisms, offer deep insights into their chemical behavior. This knowledge is crucial for tailoring these compounds for specific scientific and industrial applications, ranging from material science to pharmaceuticals (Lega et al., 2016).

properties

IUPAC Name |

2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-16-8-4-5-9-17(16)15-31-21-11-7-6-10-19(21)26-27(38(31,33)34)24(20(14-29)28(30)37-26)18-12-22(35-2)25(32)23(13-18)36-3/h4-13,24,32H,15,30H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYYQQHADFNRSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=C(C(=C5)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518565.png)

![7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518567.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)